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molecular formula C14H21N3O2 B7590525 tert-butyl 5-(1-methyl-1H-pyrazol-5-yl)-3,4-dihydropyridine-1(2H)-carboxylate

tert-butyl 5-(1-methyl-1H-pyrazol-5-yl)-3,4-dihydropyridine-1(2H)-carboxylate

Cat. No. B7590525
M. Wt: 263.34 g/mol
InChI Key: ICPYNIORCOENQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09090628B2

Procedure details

To a solution of tert-butyl 5-(trifluoromethylsulfonyloxy)-3,4-dihydropyridine-1(2H)-carboxylate (2.0 g, 6.0 mmol) in dioxane (40 mL) was added 1-methyl-1H-pyrazol-5-ylboronic acid (0.83 g, 6.60 mmol), Na2CO3 (1.90 g, 18.1 mmol), and Pd(dppf)Cl2 (370 mg, 0.600 mmol). The resulting mixture was stirred at 80° C. for 18 h. After concentration, the residue was purified by silica gel chromatography eluting with a 0-25% gradient of EtOAc in petroleum ether to give tert-butyl 5-(1-methyl-1H-pyrazol-5-yl)-3,4-dihydropyridine-1(2H)-carboxylate (0.80 g, 58% yield) as pale yellow oil. LCMS (ESI) m/z: 263.2 [M+H+].
Quantity
0.83 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
370 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
FC(F)(F)S(O[C:7]1[CH2:8][CH2:9][CH2:10][N:11]([C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[CH:12]=1)(=O)=O.[CH3:22][N:23]1[C:27](B(O)O)=[CH:26][CH:25]=[N:24]1.C([O-])([O-])=O.[Na+].[Na+]>O1CCOCC1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[CH3:22][N:23]1[C:27]([C:7]2[CH2:8][CH2:9][CH2:10][N:11]([C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[CH:12]=2)=[CH:26][CH:25]=[N:24]1 |f:2.3.4,6.7.8.9|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
FC(S(=O)(=O)OC=1CCCN(C1)C(=O)OC(C)(C)C)(F)F
Name
Quantity
0.83 g
Type
reactant
Smiles
CN1N=CC=C1B(O)O
Name
Quantity
1.9 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
370 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 80° C. for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After concentration
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with a 0-25% gradient of EtOAc in petroleum ether

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CN1N=CC=C1C=1CCCN(C1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 50.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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